![molecular formula C12H7F2NO B1345437 2-(2,6-Difluorobenzoyl)pyridine CAS No. 898780-24-0](/img/structure/B1345437.png)
2-(2,6-Difluorobenzoyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea has been synthesized by the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate .Chemical Reactions Analysis
The compound has been used in the synthesis of novel diacylhydrazine derivatives, which have shown potent insecticidal activities .Physical And Chemical Properties Analysis
2-(2,6-Difluorobenzoyl)pyridine is a white to yellow powder that is soluble in organic solvents such as ethanol and acetone. The compound has a molecular weight of 233.19 g/mol.Scientific Research Applications
- Bioisosteric Replacement : Pyridine can serve as an effective bioisostere of benzene in drug design. Substituting benzene with pyridine often enhances biological activity and reduces toxicity. Incorporating 2-(2,6-Difluorobenzoyl)pyridine moieties into drug candidates may lead to improved pharmacological properties .
- Anti-Tubercular Agents : Researchers have explored pyrazinamide analogs, including those containing pyridine substructures. Some derivatives, such as substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides, exhibit promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Fluorination Reactions : 2-(2,6-Difluorobenzoyl)pyridine is a fluorinated compound. Fluorination of pyridine derivatives can lead to novel materials with unique properties. Researchers have used complex AlF3 and CuF2 to fluorinate pyridine, yielding 2-fluoropyridine and 2,6-difluoropyridine .
- X-ray Crystallography : The crystal structure of 2-(2,6-Difluorobenzoyl)pyridine has been characterized using X-ray crystallography. This technique provides valuable insights into molecular geometry and intermolecular interactions .
- Intramolecular Hydrogen Bonds : The urea scaffold in the compound exhibits intramolecular N–H···O hydrogen bonding, affecting its overall conformation .
- Fungicidal Activity : Preliminary bioassays indicate that 2-(2,6-Difluorobenzoyl)pyridine exhibits excellent fungicidal activities against pathogens such as Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria .
- Solubility : 2-(2,6-Difluorobenzoyl)pyridine is soluble in organic solvents like ethanol and acetone.
Medicinal Chemistry and Drug Design
Materials Science and Organic Synthesis
Crystallography and Structural Studies
Agricultural Chemistry
Solvent Properties
Physical Properties
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyridine derivatives, leading to changes in the target’s function .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis .
Action Environment
properties
IUPAC Name |
(2,6-difluorophenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAZQRAHMBHWJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642018 |
Source
|
Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-24-0 |
Source
|
Record name | (2,6-Difluorophenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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